molecular formula C12H20O3 B14418326 Ethyl 1-hydroxy-2,6,6-trimethylcyclohex-2-ene-1-carboxylate CAS No. 82147-57-7

Ethyl 1-hydroxy-2,6,6-trimethylcyclohex-2-ene-1-carboxylate

Cat. No.: B14418326
CAS No.: 82147-57-7
M. Wt: 212.28 g/mol
InChI Key: ZMKIGMIAYHQWJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-hydroxy-2,6,6-trimethylcyclohex-2-ene-1-carboxylate is an organic compound with a unique structure that includes a cyclohexene ring substituted with ethyl, hydroxy, and carboxylate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-hydroxy-2,6,6-trimethylcyclohex-2-ene-1-carboxylate typically involves the esterification of 1-hydroxy-2,6,6-trimethylcyclohex-2-ene-1-carboxylic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid, and it is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-hydroxy-2,6,6-trimethylcyclohex-2-ene-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Ethyl 1-oxo-2,6,6-trimethylcyclohex-2-ene-1-carboxylate.

    Reduction: this compound.

    Substitution: Various substituted ethyl 1-hydroxy-2,6,6-trimethylcyclohex-2-ene-1-carboxylates.

Scientific Research Applications

Ethyl 1-hydroxy-2,6,6-trimethylcyclohex-2-ene-1-carboxylate has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of Ethyl 1-hydroxy-2,6,6-trimethylcyclohex-2-ene-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxy group can participate in hydrogen bonding and other interactions, while the carboxylate group can act as a nucleophile in various reactions. These interactions can influence the compound’s reactivity and its role in different chemical and biological processes.

Comparison with Similar Compounds

Ethyl 1-hydroxy-2,6,6-trimethylcyclohex-2-ene-1-carboxylate can be compared with similar compounds such as:

    4-Hydroxy-2,6,6-trimethylcyclohex-1-enecarbaldehyde: This compound has a similar structure but with an aldehyde group instead of an ester group.

    2,6,6-Trimethyl-2-cyclohexene-1,4-dione: This compound has a dione structure and different reactivity.

    2,6,6-Trimethyl-1-cyclohexene-1-acetaldehyde: This compound has an acetaldehyde group and different applications.

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical properties and reactivity.

Properties

CAS No.

82147-57-7

Molecular Formula

C12H20O3

Molecular Weight

212.28 g/mol

IUPAC Name

ethyl 1-hydroxy-2,6,6-trimethylcyclohex-2-ene-1-carboxylate

InChI

InChI=1S/C12H20O3/c1-5-15-10(13)12(14)9(2)7-6-8-11(12,3)4/h7,14H,5-6,8H2,1-4H3

InChI Key

ZMKIGMIAYHQWJF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(C(=CCCC1(C)C)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.